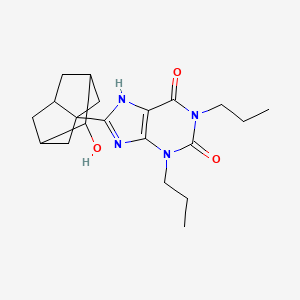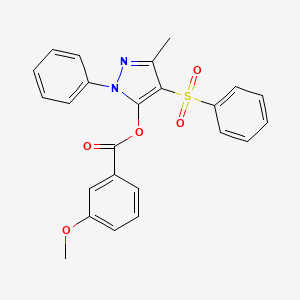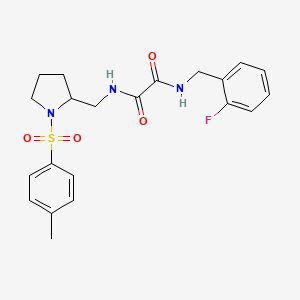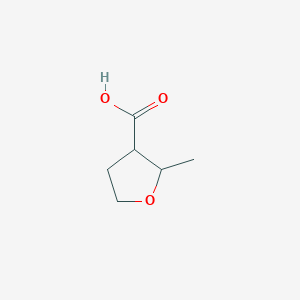
1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid, also known as Boc-Pip3, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Coupling Reactions and Synthesis of Derivatives
This compound serves as a critical intermediate in coupling reactions, enabling the synthesis of various substituted derivatives. For example, the coupling of arylboronic acids with partially reduced pyridine derivatives facilitates the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its role in the synthesis of complex organic molecules (Wustrow & Wise, 1991).
Asymmetric Synthesis
The compound is instrumental in asymmetric syntheses, such as the creation of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses start from basic amino acids and undergo various chemical transformations, illustrating the compound's versatility in generating enantiomerically pure substances (Xue et al., 2002).
Development of Bioactive Molecules
Research has shown the potential of 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid in the development of bioactive molecules. For instance, its derivatives have been explored for their biological activities, such as substrates for enzyme interactions and inhibitors for specific biochemical pathways, thereby contributing to the advancement in medicinal chemistry (Rosowsky et al., 1994).
Structural Analysis and Conformation
Structural analysis of related dipeptides has provided insights into the conformational preferences of these molecules, which are crucial for understanding their biological activities and interactions. For example, studies on dipeptides containing pipecolic acid have revealed specific beta-turn conformations, contributing to the knowledge of peptide structure-function relationships (Didierjean et al., 2002).
Labeling and Sensing Applications
Innovative approaches to labeling and sensing using complexes formed with this compound have been developed. These methods enable the detection of specific ions or molecules, demonstrating its utility in analytical chemistry and diagnostic applications (Mundwiler et al., 2004).
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-6-17(7-10-19,14(20)21)11-13-5-4-8-18-12-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYWFDPHZHPYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)



![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)
![2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2959553.png)





![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959565.png)
